Molybdenum,bis(eta-benzene)-

Organometallic synthesis Arene exchange Sandwich complex derivatisation

Molybdenum,bis(η6-benzene)-, also known as bis(benzene)molybdenum or Mo(C6H6)2, is a homoleptic bis(arene) sandwich complex in which a molybdenum(0) centre is coordinated between two parallel, η6-bound benzene rings. The compound is an 18-electron, diamagnetic, green crystalline solid at ambient temperature and demonstrates sufficient volatility to sublime under reduced pressure, a property that underpins its utility as a volatile precursor for chemical vapour deposition (CVD) of molybdenum-containing films.

Molecular Formula C12H12Mo
Molecular Weight 252.17 g/mol
Cat. No. B12093820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum,bis(eta-benzene)-
Molecular FormulaC12H12Mo
Molecular Weight252.17 g/mol
Structural Identifiers
SMILESC1=CC=CC=C1.C1=CC=CC=C1.[Mo]
InChIInChI=1S/2C6H6.Mo/c2*1-2-4-6-5-3-1;/h2*1-6H;
InChIKeyKXKURNTZDRVLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(η6-benzene)molybdenum (Mo(C6H6)2) – Procurement-Relevant Identity, Structure, and Key Physicochemical Characteristics


Molybdenum,bis(η6-benzene)-, also known as bis(benzene)molybdenum or Mo(C6H6)2, is a homoleptic bis(arene) sandwich complex in which a molybdenum(0) centre is coordinated between two parallel, η6-bound benzene rings [1]. The compound is an 18-electron, diamagnetic, green crystalline solid at ambient temperature and demonstrates sufficient volatility to sublime under reduced pressure, a property that underpins its utility as a volatile precursor for chemical vapour deposition (CVD) of molybdenum-containing films [2]. Unlike liquid bis(alkylarene)molybdenum CVD precursors that exist as isomeric mixtures, Mo(C6H6)2 possesses a single, well-defined molecular structure with the molecular formula C12H12Mo (molecular weight 252.18 g·mol⁻¹), affording a level of compositional certainty that is critical for reproducible precursor delivery in thin-film processes [1].

Mo(C6H6)2 – Why In-Class Bis(arene)metal Complexes Cannot Be Interchanged for Procurement


Although bis(arene)metal(0) complexes of Group 6 share a common sandwich architecture, they diverge dramatically in arene-ligand lability, synthetic accessibility, and processing characteristics. Bis(benzene)chromium (Cr(C6H6)2) is kinetically inert with respect to arene displacement, precluding the arene-metathesis derivatisation that makes Mo(C6H6)2 synthetically versatile [1][2]. The tungsten analogue (W(C6H6)2) is so difficult to prepare via the conventional Fischer–Hafner route that yields are prohibitively low (~2%) [3]. When volatility is required, bis(ethylbenzene)molybdenum (BEBMo) is a liquid mixture of ethylbenzene isomers (x = 0–4 ethyl groups), which introduces compositional variability into vapour-delivery processes, whereas Mo(C6H6)2 is a crystalline solid with a single defined stoichiometry [4]. Furthermore, molybdenum hexacarbonyl (Mo(CO)6) liberates carbon monoxide upon decomposition, which can incorporate carbon and oxygen impurities into films, a limitation absent in the CO-free Mo(C6H6)2 system [5].

Bis(η6-benzene)molybdenum – Quantitative Comparator Evidence for Scientific Selection


Arene Metathesis: Mo(C6H6)2 vs. Cr(C6H6)2 – Ligand Lability Enables High-Yield Derivatisation

The most consequential differentiation of Mo(C6H6)2 from its chromium analogue is the lability of its arene ligands. When heated in neat alkylbenzene solvents at 160 °C for 48 h under vacuum, Mo(C6H6)2 undergoes complete arene metathesis to afford bis(η6-alkylbenzene)molybdenum complexes (R = Et, iPr, tBu) in 60–70% isolated yield after sublimation or recrystallisation [1]. In stark contrast, bis(benzene)chromium is described in the authoritative encyclopedia of inorganic chemistry as 'rather inert toward arene replacement', and no comparable thermal arene-exchange protocol has been reported for Cr(C6H6)2 [2]. This fundamental difference in kinetic lability means that Mo(C6H6)2 functions as a platform precursor for an entire family of bis(arene) complexes accessible via conventional Schlenk techniques, circumventing the severe substrate-scope limitations of the Fischer–Hafner synthesis and the specialized equipment required for metal-vapour synthesis [1].

Organometallic synthesis Arene exchange Sandwich complex derivatisation

Dilithiation Reactivity: Mo(C6H6)2 vs. Cr(C6H6)2 – Ring Metalation Enables Elaboration to Functionalised Derivatives

The coordinated benzene rings in Mo(C6H6)2 exhibit enhanced C–H acidity relative to free benzene, permitting direct dilithiation. Treatment of Mo(η6-C6H6)2 with excess n-BuLi (up to 6 equiv) in the presence of TMEDA (up to 6 equiv) at 55–60 °C for 12–24 h furnishes [Mo(η6-C6H5Li)2]·tmeda in high yields [1]. This dilithiated species is a highly reactive synthon that has been employed to construct [1]bora-, [1]sila-, and [2]sila-bridged ansa-molybdenocene derivatives, as well as a molybdenum-containing paracyclophane, all characterised by X-ray crystallography [1]. In comparison, the chromium analogue Cr(C6H6)2 has no comparable dilithiation protocol reported in the peer-reviewed literature; its arene C–H bonds are not sufficiently activated by the chromium centre to permit direct, high-yield ring metalation [2]. This differential C–H acidity is a direct consequence of the greater radial extension of molybdenum 4d orbitals, which engage in stronger metal-to-ligand back-donation, increasing negative charge density on the arene rings and simultaneously enhancing ring-proton acidity [1].

C–H activation Organolithium chemistry Sandwich complex functionalisation

Precursor Physical Form: Crystalline Mo(C6H6)2 vs. Liquid Isomeric BEBMo – Single-Structure Purity for Reproducible Vapour Delivery

Mo(C6H6)2 is a well-defined green crystalline solid with a single molecular species (C12H12Mo), as confirmed by elemental analysis, NMR spectroscopy, and X-ray diffraction [1]. This contrasts sharply with bis(ethylbenzene)molybdenum (BEBMo), the most widely used liquid molybdenum CVD/ALD precursor, which is commercially supplied as a dark green liquid mixture wherein the number of ethyl substituents ranges from x = 0 to 4 per arene ring across different molecules [2]. Such compositional heterogeneity in BEBMo introduces batch-to-batch variability in vapour pressure, decomposition kinetics, and film composition. Mo(C6H6)2, by contrast, possesses a single, reproducible vapour-pressure curve and a single thermal-decomposition pathway, attributes that are essential for achieving consistent precursor flux and film stoichiometry in high-volume semiconductor manufacturing . The Fujitsu patent demonstrates that Mo(C6H6)2 can be vaporised at ~200 °C and thermally decomposed at substrate temperatures of 200–600 °C to deposit uniform, high-reliability molybdenum films .

CVD/ALD precursor Vapor delivery Precursor purity

Synthetic Accessibility: Mo(C6H6)2 vs. W(C6H6)2 – Fischer–Hafner Yield Determines Viable Procurement Scale

The Fischer–Hafner reductive Friedel–Crafts synthesis is the most practical laboratory-scale route to homoleptic bis(arene)metal(0) complexes of Group 6. For molybdenum, this method delivers Mo(C6H6)2 in yields of 27–72% using conventional Schlenk techniques and commercially available MoCl₅, AlCl₃, Al powder, and benzene under reflux for 76 h [1]. The tungsten analogue, by contrast, affords W(C6H6)2 in only ~2% yield after a 20-day bomb reaction at 140 °C when prepared via the same Fischer–Hafner methodology [2]. Even the alternative metal-vapour synthesis (MVS) route for W(C6H6)2 achieves only 30–40% yield and requires specialised, capital-intensive MVS apparatus [2]. This >10-fold difference in Fischer–Hafner yield translates directly into procurement cost and availability: Mo(C6H6)2 is accessible in gram-to-kilogram quantities from multiple suppliers, whereas W(C6H6)2 is effectively a research-curiosity compound available only in milligram quantities at very high cost .

Fischer-Hafner synthesis Precursor scalability Group 6 bis(arene) complexes

CO-Free Molybdenum Precursor: Mo(C6H6)2 vs. Mo(CO)6 – Eliminating Carbonyl-Derived Film Contamination

Molybdenum hexacarbonyl, Mo(CO)6, is a widely available, inexpensive Mo(0) source that sublimes at ~150 °C, but its thermal decomposition releases six equivalents of carbon monoxide per molybdenum atom, which can lead to carbon and oxygen incorporation into deposited films, compromise film resistivity, and attack substrate materials [1]. Mo(C6H6)2 is a CO-free Mo(0) precursor whose thermal decomposition yields only benzene and molybdenum metal, eliminating the risk of carbonyl-derived contamination in the film . Additionally, organometallic textbooks note that CO-free Mo(0) compounds such as Mo(C6H6)2 are 'more reducing and kinetically labile than the carbonyl complexes,' which can translate to lower deposition temperatures and higher nucleation densities on substrate surfaces [2]. The Fujitsu patent explicitly demonstrates that Mo(C6H6)2 thermally decomposes to form 'uniform film of Mo having high reliability' on semiconductor substrates at 200–600 °C, a temperature window compatible with back-end-of-line semiconductor processing where CO-induced corrosion of copper interconnects is a known concern .

CVD precursor Molybdenum film purity Carbonyl-free deposition

Bis(η6-benzene)molybdenum – Evidence-Driven Research and Industrial Application Scenarios for Procurement Decision-Making


Synthesis of Bis(η6-alkylbenzene)molybdenum Complex Libraries via Thermal Arene Metathesis

Research groups requiring a series of substituted bis(arene)molybdenum(0) complexes can use Mo(C6H6)2 as a universal metathesis precursor. Heating Mo(C6H6)2 in the desired alkylbenzene solvent at 160 °C for 48 h yields the corresponding bis(η6-alkylbenzene)molybdenum complexes in 60–70% isolated yield, as demonstrated for ethylbenzene, isopropylbenzene, and tert-butylbenzene derivatives [1]. This approach entirely circumvents the substrate limitations of the Fischer–Hafner synthesis (which fails for arenes reactive under Friedel–Crafts conditions) and eliminates the need for metal-vapour synthesis equipment [1]. No analogous protocol exists for the chromium analogue Cr(C6H6)2, which is kinetically inert toward arene displacement [2].

Ring-Functionalised Molybdenum Sandwich Complexes via Dilithiation–Electrophilic Quenching Sequences

Investigators pursuing ansa-bridged molybdenocenes, molybdenum-containing paracyclophanes, or heterobimetallic architectures can exploit the high-yield dilithiation of Mo(C6H6)2. Treatment with 6 equivalents each of n-BuLi and TMEDA at 55–60 °C produces [Mo(η6-C6H5Li)2]·tmeda, which can be reacted with element dihalides (e.g., Cl₂BN(SiMe₃)₂, iPr₂SiCl₂) to install [1]bora, [1]sila, or [2]sila bridges between the rings [1]. This reactivity is enabled by the enhanced C–H acidity of the coordinated benzene rings in the molybdenum complex, a property not observed for Cr(C6H6)2 [1].

Chemical Vapour Deposition of High-Purity Molybdenum Thin Films Using a Single-Structure Solid Precursor

Semiconductor process engineers requiring reproducible, high-purity molybdenum film deposition can utilise Mo(C6H6)2 as a CO-free, single-structure solid precursor. The compound is vaporised at ~200 °C and thermally decomposed on heated substrates at 200–600 °C under H₂/Ar carrier gas to produce uniform molybdenum films [1]. Unlike the liquid precursor BEBMo, which is an isomeric mixture with variable vapour-phase composition, Mo(C6H6)2 provides a single, well-defined molecular species that ensures consistent precursor flux, predictable decomposition kinetics, and film purity not compromised by carbonyl-derived carbon or oxygen contamination [1][2].

Organometallic Charge-Transfer Salt Synthesis Exploiting the Reversible Mo(0/I) Redox Couple

Materials chemists developing molecular conductors, magnets, or charge-transfer salts can exploit the well-characterised, reversible one-electron oxidation of Mo(C6H6)2. Cyclic voltammetry in acetonitrile reveals a reversible redox couple at E½ = –0.730 V vs. SCE, corresponding to the [Mo(η6-C6H6)2]⁺/⁰ couple [1]. Chemical oxidation with iodine followed by metathesis with NaPF₆ yields the isolable paramagnetic salt [Mo(η6-C6H6)2][PF₆], which exhibits a room-temperature EPR signal at g = 1.993 consistent with a ²A₁g ground state [1]. Further anion exchange with [NEt₄][FeBr₄] produces [Mo(η6-C6H6)2][FeBr₄], a segregated-chain charge-transfer salt that displays Curie–Weiss magnetic behaviour (C = 3.93, θ = –5.4 K) and antiferromagnetic ordering of the [FeBr₄]⁻ sublattice below 15 K [1].

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